
2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione is a complex organic compound with a unique structure It is characterized by its polycyclic framework and the presence of two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione has several applications in scientific research:
Chemistry: It is used as a model compound to study polycyclic structures and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polycyclic ketones and hydrocarbons with comparable structures. Examples include:
- 1-Phenanthrenemethanol
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
Uniqueness
What sets 2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione apart is its specific arrangement of functional groups and the resulting chemical properties
Properties
CAS No. |
42507-82-4 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
14,14-dimethyltetracyclo[11.1.1.02,11.05,10]pentadeca-2,7-diene-6,9-dione |
InChI |
InChI=1S/C17H20O2/c1-17(2)9-7-12-10(13(17)8-9)3-4-11-14(18)5-6-15(19)16(11)12/h3,5-6,9,11-13,16H,4,7-8H2,1-2H3 |
InChI Key |
LMMRHMDTCZGYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3C4C(CC=C3C1C2)C(=O)C=CC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



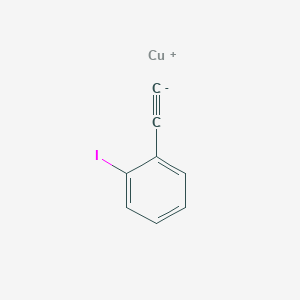
silyl sulfate](/img/structure/B14652319.png)
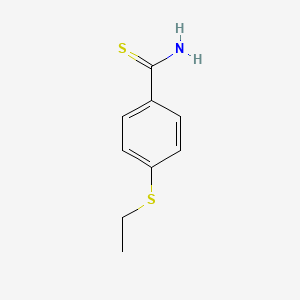
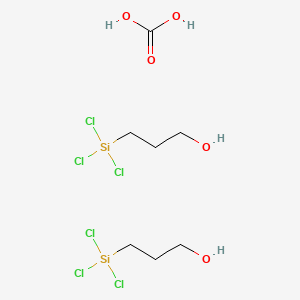
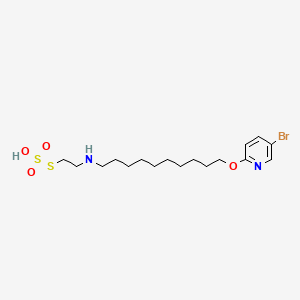

![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
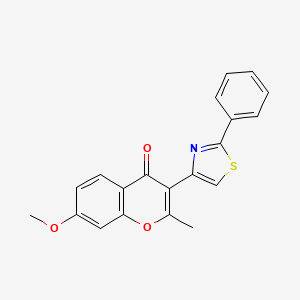
![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
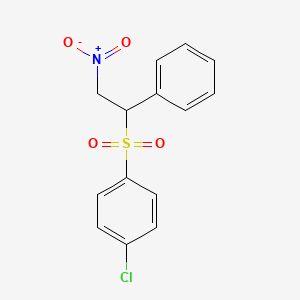
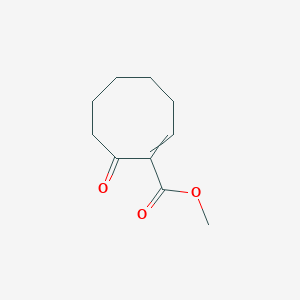
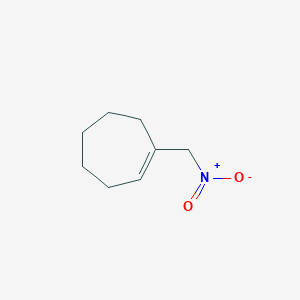
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)
